molecular formula C15H10ClNO2 B11848412 1-(4-Chlorobenzoyl)indolin-2-one

1-(4-Chlorobenzoyl)indolin-2-one

Katalognummer: B11848412
Molekulargewicht: 271.70 g/mol
InChI-Schlüssel: FVPCDYBZKKKHOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chlorobenzoyl)indolin-2-one is a chemical compound that belongs to the class of indolin-2-one derivatives. It is characterized by the presence of a 4-chlorobenzoyl group attached to the nitrogen atom of the indolin-2-one core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-Chlorobenzoyl)indolin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of indolin-2-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Chlorobenzoyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorobenzoyl)indolin-2-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(4-Chlorobenzoyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(4-Chlorobenzoyl)indolin-2-one can be compared with other similar compounds, such as:

    Indolin-2-one: The parent compound without the 4-chlorobenzoyl group.

    4-Chlorobenzoyl derivatives: Compounds with the 4-chlorobenzoyl group attached to different core structures.

    Other indole derivatives: Compounds with similar indole cores but different substituents.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and properties compared to other similar compounds .

Eigenschaften

Molekularformel

C15H10ClNO2

Molekulargewicht

271.70 g/mol

IUPAC-Name

1-(4-chlorobenzoyl)-3H-indol-2-one

InChI

InChI=1S/C15H10ClNO2/c16-12-7-5-10(6-8-12)15(19)17-13-4-2-1-3-11(13)9-14(17)18/h1-8H,9H2

InChI-Schlüssel

FVPCDYBZKKKHOS-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.